Ethyl (1-oxo-1,2,3,4-tetrahydroisoquinolin-7-YL)carbamate
Overview
Description
Ethyl (1-oxo-1,2,3,4-tetrahydroisoquinolin-7-YL)carbamate is a chemical compound with diverse applications in scientific research. Its utility spans from drug discovery to the synthesis of complex molecules. Structurally, it belongs to the class of organic compounds known as 1,4-isoquinolinediones , characterized by a C=O group at positions 1 and 4 within the isoquinoline framework .
Synthesis Analysis
The synthesis of Ethyl (1-oxo-1,2,3,4-tetrahydroisoquinolin-7-YL)carbamate involves intricate steps. Researchers have explored various synthetic routes, including the isolation of diastereomers and the rapid epimerization of cis-isomers into trans . Further studies are needed to optimize and refine the synthetic protocols.
Scientific Research Applications
Chemical Synthesis and Derivatives Formation : Ethyl esters, including structures similar to Ethyl (1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, have been synthesized and identified in reactions involving compounds like 1H-indazol-3-ol and ethyl chloroacetate. These reactions result in various esters and acids with potential applications in chemical synthesis and drug development (Bonanomi & Palazzo, 1977).
Crystal Structure Analysis : Studies on similar compounds have involved detailed crystal structure analysis, which can be vital for understanding the physical and chemical properties of these compounds, potentially leading to novel applications in material science or pharmaceuticals (Filali Baba et al., 2019).
Active Pharmaceutical Ingredients : Related compounds have been investigated for their potential as active pharmaceutical ingredients. For instance, derivatives of ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates have shown promise in pharmacological studies (Surikova et al., 2008).
Antibacterial and Antifungal Activities : Certain quinazolines, which are structurally related to Ethyl (1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, have been synthesized and screened for antibacterial and antifungal activities. This implies potential research applications in developing new antimicrobial agents (Desai et al., 2007).
Study of Reaction Mechanisms : Research has been conducted on the reaction mechanisms of compounds structurally similar to Ethyl (1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate. Understanding these mechanisms is crucial for synthetic chemistry and pharmaceutical research (Stýskala et al., 2002).
Anticancer Research : There is ongoing research into the potential anticancer properties of related compounds. For example, certain 1,2-dihydroquinoline derivatives have been tested for their efficacy against breast cancer cell lines, suggesting a similar avenue of research for Ethyl (1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate (Gaber et al., 2021).
properties
IUPAC Name |
ethyl N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)14-9-4-3-8-5-6-13-11(15)10(8)7-9/h3-4,7H,2,5-6H2,1H3,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZLOVMXXYFJQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCNC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680509 | |
Record name | Ethyl (1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1-oxo-1,2,3,4-tetrahydroisoquinolin-7-YL)carbamate | |
CAS RN |
885273-79-0 | |
Record name | Carbamic acid, (1,2,3,4-tetrahydro-1-oxo-7-isoquinolinyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.